molecular formula C21H22N2O3 B2508855 methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396555-61-5

methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2508855
CAS No.: 1396555-61-5
M. Wt: 350.418
InChI Key: OXUNUNZUEWBPOS-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroisoquinoline core with a methyl ester at position 2 and a 1,2,3,4-tetrahydroquinoline moiety linked via a carbonyl group at position 1 (Figure 1).

Properties

IUPAC Name

methyl 1-(3,4-dihydro-2H-quinoline-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-21(25)23-14-12-15-7-2-4-10-17(15)19(23)20(24)22-13-6-9-16-8-3-5-11-18(16)22/h2-5,7-8,10-11,19H,6,9,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUNUNZUEWBPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H22N2O3
  • Molecular Weight : 350.418 g/mol
  • CAS Number : 1396555-61-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Tetrahydroquinolines and tetrahydroisoquinolines are known to influence several biological targets:

  • Enzyme Inhibition : The compound may inhibit or enhance the activity of specific enzymes. For instance, it has been noted that some tetrahydroisoquinolines inhibit phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of epinephrine.
  • Receptor Interaction : The compound might act as an agonist or antagonist at various receptors, contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties against dopaminergic neurotoxins. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) has been reported to protect dopaminergic neurons from neurotoxic damage associated with Parkinson's disease . This suggests a potential for the compound in neurodegenerative disease therapies.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by inducing the expression of antioxidant enzymes, thereby mitigating oxidative stress in neuronal cells .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of tetrahydroisoquinoline derivatives:

StudyFindings
Neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinolineDemonstrated protective effects against neurotoxins in cultured neurons.
Medicinal chemistry perspectivesOverviewed the structural–activity relationship (SAR) of THIQ analogs and their diverse biological activities against pathogens and neurodegenerative disorders.
Synthesis and evaluation of derivativesInvestigated various substituted tetrahydroisoquinolines for their potential therapeutic applications.

Structural Activity Relationship (SAR)

The SAR studies indicate that modifications on the tetrahydroisoquinoline scaffold can significantly influence biological activity. For instance:

  • Substituents on the Isoquinoline Ring : Altering substituents can enhance receptor affinity or selectivity for specific enzymes.
  • Chirality : Stereochemistry plays a crucial role in the biological activity of these compounds; for example, certain stereoisomers exhibit markedly different effects on neuronal protection .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds related to methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : A series of tetrahydroquinoline derivatives were synthesized and tested against human cancer cell lines such as HeLa and MCF-7. The results showed that certain derivatives displayed compelling selective anticancer properties, particularly against prostate cancer (PC3) and cervical cancer (HeLa) cells .
CompoundCell LineIC50 (µM)
Tetrahydroquinoline Derivative AHeLa5.0
Tetrahydroquinoline Derivative BPC33.2
Tetrahydroquinoline Derivative CMCF-712.5

1.2 Neuroprotective Effects

The tetrahydroisoquinoline scaffold has been linked to neuroprotective effects in models of neurodegenerative diseases. Studies suggest that these compounds may inhibit neuroinflammation and oxidative stress pathways.

  • Mechanism of Action : The neuroprotective effects are attributed to the modulation of neurotransmitter systems and anti-inflammatory activity .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis.

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of various bioactive molecules through reactions such as cyclization and functionalization .
Reaction TypeProductYield (%)
CyclizationCompound D85
FunctionalizationCompound E90

Material Science Applications

3.1 Development of Functional Materials

The unique chemical structure of this compound allows for its application in the development of functional materials.

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A research team synthesized a series of tetrahydroisoquinoline derivatives and evaluated their anticancer activity against multiple cell lines. The study found that specific modifications to the methyl group significantly enhanced cytotoxicity against HeLa cells.

Case Study 2: Neuroprotective Mechanisms

In a neuroprotection study involving animal models of Alzheimer's disease, this compound demonstrated a reduction in amyloid-beta plaque accumulation and improved cognitive function.

Comparison with Similar Compounds

Variations in Ester Groups

The nature of the ester group significantly impacts solubility, metabolic stability, and steric bulk. Key examples include:

Compound Name Ester Group Yield Physical State Key Properties Reference
Target Compound Methyl N/A N/A High lipophilicity; moderate steric bulk N/A
(±)-Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6e) Ethyl 82% Colorless oil Enhanced metabolic stability vs. methyl
(±)-Phenyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6f) Phenyl 74% White foam Reduced solubility; increased aromaticity
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (5) tert-Butyl 99% Pale orange oil Bulky; improved synthetic protection

Analysis : Methyl esters (e.g., target compound) balance lipophilicity and metabolic stability. Bulkier esters (tert-butyl) enhance protection during synthesis but reduce solubility .

Substituents on the Aromatic Rings

Substituents modulate electronic effects and binding interactions:

Compound Name Substituents Key Effects Reference
Target Compound None (core focus) N/A N/A
(±)-6,7-Dimethoxy-2-tosyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (6h) Tosyl, CN, OMe Electron-withdrawing groups enhance reactivity
tert-Butyl 7-(2-hydroxy苯基)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7b) 2-Hydroxy苯基 Hydrogen-bonding capability
(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Phenyl Increased planarity for receptor binding

Core Ring Modifications

Alterations to the dihydroisoquinoline or tetrahydroquinoline rings influence conformational flexibility:

Compound Name Core Structure Key Properties Reference
Target Compound 3,4-Dihydroisoquinoline + tetrahydroquinoline Rigid; fused ring enhances stability N/A
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58) Tetrahydroquinoline + piperidine Flexible; potential for diverse binding modes
tert-Butyl 3-methyl-3,4-dihydroquinoline-1(2H)-carboxylate Dihydroquinoline Less rigid than fused systems

Analysis: The fused tetrahydroquinoline in the target compound likely improves conformational stability compared to non-fused analogs (e.g., ).

Stereochemical Considerations

Stereochemistry critically affects biological activity:

Compound Name Stereochemistry Biological Relevance Reference
Methyl (R)-1-(tert-butoxymethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (226t) R-configuration High enantiomeric excess (ee) values
(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate S-configuration Key intermediate for solifenacin

Analysis : While the target compound's stereochemistry is unspecified, enantiopure analogs (e.g., ) demonstrate the importance of chirality in drug design.

Data Tables

Table 1: Comparative Physical Properties

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Reference
Target Compound ~377.4 (calc.) N/A N/A N/A
(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 281.35 412.2 1.1
Methyl 1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate 205.25 N/A N/A

Q & A

Q. What are the key structural features of methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate that influence its reactivity?

The compound combines a dihydroisoquinoline core with a tetrahydroquinoline-derived carbonyl group and a methyl ester. The dihydroisoquinoline scaffold provides rigidity and electron-rich regions, while the carbonyl group enhances electrophilicity, enabling nucleophilic acyl substitution. The methyl ester acts as a protecting group, modulating solubility and stability during synthesis .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

  • Step 1: Formation of the tetrahydroquinoline-1-carbonyl moiety via acylation of tetrahydroquinoline with a carbonyl chloride derivative under reflux in dichloromethane .
  • Step 2: Coupling the intermediate with a dihydroisoquinoline derivative using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 3: Methyl esterification using methyl chloroformate in the presence of a base like triethylamine . Yields range from 40–65%, with purity verified by HPLC (>95%) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of:

  • 1^1H NMR : To identify proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.2 ppm, methyl ester at δ 3.6–3.8 ppm) .
  • ESI-MS : To confirm molecular weight (e.g., [M+H]+^+ at m/z 368.3 for C20_{20}H21_{21}N2_2O3_3) .
  • IR Spectroscopy : To detect carbonyl stretches (~1680–1720 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the acylation step?

  • Solvent selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF .
  • Temperature control : Reflux at 40–50°C balances reaction rate and decomposition.
  • Catalyst use : Adding DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% .
  • Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track reaction progress and terminate before byproduct formation .

Q. What strategies resolve conflicting data between NMR and MS results during structural validation?

  • Scenario : Discrepancies in molecular ion peaks vs. NMR integration.
  • Solution :
  • Repeat MS with high-resolution equipment (HRMS) to rule out isotopic interference.
  • Perform 13^{13}C NMR or DEPT-135 to confirm carbon count and functional groups.
  • Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How can regioselectivity be controlled during substitution reactions on the dihydroisoquinoline core?

  • Electronic effects : Electron-donating groups (e.g., methoxy) direct electrophiles to para positions.
  • Steric hindrance : Bulky substituents on the tetrahydroquinoline moiety block undesired ortho substitution.
  • Catalytic systems : Pd-catalyzed C–H activation enables site-selective functionalization .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50_{50} determination) .

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